molecular formula C9H9F2N B8012680 2,2-Difluoro-3-phenyl-cyclopropylamine

2,2-Difluoro-3-phenyl-cyclopropylamine

Cat. No.: B8012680
M. Wt: 169.17 g/mol
InChI Key: FXVGAMZVVQSLJE-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-phenyl-cyclopropylamine is a compound of interest in various fields of chemistry and pharmaceutical research due to its unique structural and chemical properties. The presence of both fluorine atoms and a cyclopropylamine group in its structure imparts distinctive reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-phenyl-cyclopropylamine typically involves the reaction of difluorocarbene with phenylcyclopropane. One common method includes the use of difluoromethyl phenyl sulfone as a precursor, which undergoes cyclopropanation in the presence of a strong base such as sodium hydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-phenyl-cyclopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-3-phenyl-cyclopropylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-phenyl-cyclopropylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The cyclopropylamine group can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

  • 2,2-Difluoro-3-methyl-cyclopropylamine
  • 2,2-Difluoro-3-ethyl-cyclopropylamine
  • 2,2-Difluoro-3-isopropyl-cyclopropylamine

Comparison: Compared to its analogs, 2,2-Difluoro-3-phenyl-cyclopropylamine exhibits unique reactivity due to the phenyl group, which can participate in additional π-π interactions and electronic effects. This makes it more versatile in organic synthesis and potentially more effective in biological applications .

Properties

IUPAC Name

2,2-difluoro-3-phenylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)7(8(9)12)6-4-2-1-3-5-6/h1-5,7-8H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVGAMZVVQSLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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